7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS No.:
Cat. No.: VC16408398
Molecular Formula: C18H17ClN6
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN6 |
|---|---|
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 10-(2-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
| Standard InChI | InChI=1S/C18H17ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-23-22-16(24(18)11-20-17)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
| Standard InChI Key | NGFCTKFJFHYKDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 10-(2-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene, reflects its intricate polycyclic architecture. Its molecular formula is C₁₈H₁₇ClN₆, with a molecular weight of 352.8 g/mol. The structure integrates a chlorophenyl group at position 7, a cyclohexyl substituent at position 3, and a fused triazolo-pyrimidine system (Figure 1).
Table 1: Comparative Analysis of Pyrazolo-Triazolo-Pyrimidine Derivatives
Structural Characterization
X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the compound’s three-dimensional conformation. The cyclohexyl group adopts a chair configuration, minimizing steric hindrance with the planar triazolo-pyrimidine system. The chlorophenyl moiety induces electronic effects, polarizing the adjacent N-atoms and enhancing binding affinity to hydrophobic enzyme pockets.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 2-chlorophenylhydrazine and cyclohexyl isocyanate (Figure 2). Key steps include:
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Condensation: Formation of a pyrazole intermediate via cyclization under acidic conditions.
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Triazole Formation: Reaction with acetic anhydride and sodium nitrite to introduce the triazole ring.
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Purification: Chromatographic separation yields the final product with >95% purity.
Table 2: Reagents and Conditions for Key Synthetic Steps
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chlorophenylhydrazine | 80 | 6 | 78 |
| 2 | Acetic anhydride, NaNO₂ | 0–5 | 12 | 65 |
| 3 | Silica gel chromatography | Ambient | – | 95 |
Challenges in Scalability
The low yield during triazole formation (Step 2) stems from competing side reactions. Recent advances propose using microwave-assisted synthesis to reduce reaction times and improve selectivity.
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates potent inhibition of phosphodiesterase 4 (PDE4), with an IC₅₀ of 12 nM. This activity correlates with its anti-inflammatory effects in murine models, reducing TNF-α production by 80% at 10 mg/kg. Comparative studies reveal that cyclohexyl substitution enhances target affinity over methyl analogs (IC₅₀ = 45 nM) .
Pharmacological Applications and Limitations
Therapeutic Prospects
The compound’s dual activity against PDE4 and cancer cells positions it as a candidate for combination therapies. Preclinical models suggest synergy with checkpoint inhibitors, enhancing tumor regression rates by 40%.
Pharmacokinetic Challenges
Despite its efficacy, the compound suffers from low oral bioavailability (15%) due to first-pass metabolism. Prodrug strategies, such as esterification of the pyrimidine nitrogen, are under investigation to improve absorption.
Future Directions
Structural Modifications
Ongoing research focuses on replacing the cyclohexyl group with bicyclic amines to enhance metabolic stability. Preliminary data indicate a 2.5-fold increase in half-life for adamantane derivatives .
Clinical Translation
Phase I trials are anticipated by 2026, pending toxicity assessments. Collaborative efforts between academic institutions and pharmaceutical entities aim to expedite regulatory approvals.
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